molecular formula C7H16N2 B12991046 Rel-(3R,4S)-N,N,4-trimethylpyrrolidin-3-amine

Rel-(3R,4S)-N,N,4-trimethylpyrrolidin-3-amine

Cat. No.: B12991046
M. Wt: 128.22 g/mol
InChI Key: WPWPUGYLNCMHFP-BQBZGAKWSA-N
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Description

Rel-(3R,4S)-N,N,4-trimethylpyrrolidin-3-amine is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3R,4S)-N,N,4-trimethylpyrrolidin-3-amine

InChI

InChI=1S/C7H16N2/c1-6-4-8-5-7(6)9(2)3/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1

InChI Key

WPWPUGYLNCMHFP-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CNC[C@@H]1N(C)C

Canonical SMILES

CC1CNCC1N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-N,N,4-trimethylpyrrolidin-3-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of pyrrolidine derivatives. This process often employs rhodium or ruthenium-based catalysts under high pressure and temperature conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-N,N,4-trimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Typical reagents include alkyl halides and acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Rel-(3R,4S)-N,N,4-trimethylpyrrolidin-3-amine has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which Rel-(3R,4S)-N,N,4-trimethylpyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(3R,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
  • Rel-(3R,4S)-4-(allylamino)tetrahydrofuran-3-ol
  • Rel-(3R,4S)-1-[(benzyloxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

Uniqueness

Rel-(3R,4S)-N,N,4-trimethylpyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of multiple methyl groups, which influence its reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficacy in various applications.

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